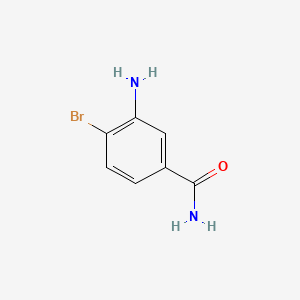

3-Amino-4-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

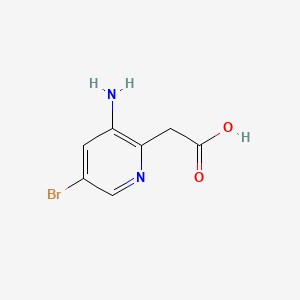

3-Amino-4-bromobenzamide is a chemical compound with the molecular formula C7H7BrN2O . It has a molecular weight of 215.05 .

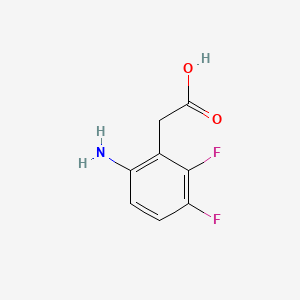

Molecular Structure Analysis

The InChI code for 3-Amino-4-bromobenzamide is 1S/C7H7BrN2O/c8-5-2-1-4 (7 (10)11)3-6 (5)9/h1-3H,9H2, (H2,10,11) . This indicates that the molecule consists of a benzamide group with an amino group at the 3rd position and a bromo group at the 4th position on the benzene ring.Scientific Research Applications

Chemical Synthesis and Compound Development

Synthetic Pathways : 3-Amino-4-bromobenzamide is a critical intermediate in synthesizing a variety of complex molecules. For example, it is utilized in the CuI-catalyzed reactions to produce 3-substituted isocoumarins and quinazolinones, offering a pathway to develop compounds with potential biological activities (Cai, Wang, & Xi, 2012); (Xu, Jiang, & Ma, 2012).

Copper-Catalyzed Reactions : The compound has been employed in copper-catalyzed direct amination of ortho-functionalized haloarenes, showcasing its value in constructing aromatic amines, a fundamental structure in many pharmaceuticals (Zhao, Fu, & Qiao, 2010).

Mechanism of Action

Target of Action

The primary target of 3-Amino-4-bromobenzamide is poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

3-Amino-4-bromobenzamide interacts with its target, PARP, by mimicking the structure of nicotinamide adenine dinucleotide (NAD+) . When PARP is activated, it rapidly uses up stores of NAD+ in the cell as it performs DNA repair . The structure of 3-Amino-4-bromobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .

Biochemical Pathways

The biochemical pathway primarily affected by 3-Amino-4-bromobenzamide is the DNA repair pathway . By inhibiting PARP, 3-Amino-4-bromobenzamide disrupts the normal function of this pathway, leading to a decrease in DNA repair and an increase in programmed cell death .

Result of Action

The result of 3-Amino-4-bromobenzamide’s action is a decrease in DNA repair and an increase in programmed cell death . This is due to its inhibition of PARP, which normally uses NAD+ to repair DNA . By preventing PARP from using NAD+, 3-Amino-4-bromobenzamide disrupts the normal function of the DNA repair pathway .

Action Environment

The action, efficacy, and stability of 3-Amino-4-bromobenzamide can be influenced by various environmental factors These may include the presence of other drugs or substances in the body, the pH of the environment, and the temperature.

properties

IUPAC Name |

3-amino-4-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQQRVWVDJNYIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)